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The table below summarizes the key biophysical and biochemical methods used for the orthogonal validation

of BRPF1b binders, including the well-characterized inhibitor GSK6853 and several novel hits [1].

. L . Key Quantitative Data for
Purpose in Validation Key Quantitative .
Method Novel Hits (e.g.,
Workflow Data for GSK6853
Compound 5)

Al-Driven Virtual Initial hit identification N/Applies (used as a 51 virtual hits identified
Screening from millions of reference standard) from ~25 million
(MolPAL) compounds; predicts compounds [1].

binding pose.
Grating-Coupled Primary confirmation of KD =0.078 uM; ka = For Compound 5: KD = 186
Interferometry binding; measures 1.3x10°M~1s71; kd = UM; ka =8.4 x 108 M~1s71;
(GClI) binding affinity (KD) and  0.01 s~ [1] kd =1.6 s71[1]

kinetics (ka, kd).

Differential Orthogonal confirmation ~ ATm = +19.9 °C [1] For Compound 5: ATm =
Scanning of binding through +4.6 °C [1]
Fluorimetry (DSF)  protein thermal stability

shift (ATm).
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. . L Key Quantitative Data for
Purpose in Validation Key Quantitative .
Method Novel Hits (e.g.,
Workflow Data for GSK6853
Compound 5)

Ligand-Observed Further verification of Not Determined (n.d.) Binding confirmed for
NMR binding and analysis of for GSK6853 in this Compound 5 via 1D, STD,
binding topology. study [1] waterLOGSY, and CPMG

methods [1]

Cellular Target Confirms functional ICs0 =20 nM [2] Not reported for novel hits
Engagement binding and inhibition in in the searched results [1]
(NanoBRET) a cellular context.

Selectivity Assesses specificity >1600-fold selectivity Selectivity demonstrated

Profiling against related over 48 other for BRPF1b over BRPFla
biological targets. bromodomains [2] [1]

ADMET Profiling Evaluates drug-like Not fully detailed in Promising metabolic
properties for searched results; in stability shown in human
development potential. vivo PK data available  liver microsomes and

[2] hepatocytes for several hits

[1]

Experimental Protocols for Key Methods

Here are the core methodologies for the main experimental techniques used in the orthogonal validation.

e Al-Driven Virtual Screening (MolPAL): The process began with a 2D-similarity search of 24.6
million commercial compounds. About 100,000 compounds were then processed through the
Molecular Pool-based Active Learning (MolPAL) algorithm. This structure-based method uses
simple molecular fingerprints to predict docking scores and likely binding poses, docking only about

~1% of the entire library to efficiently identify high-ranking compounds [1].

e Grating-Coupled Interferometry (GCI): This label-free biosensing technique measures binding by
detecting changes in the refractive index near a sensor surface. In the cited study, the

waveRAPID (Repeated Analyte Pulses of Increasing Duration) protocol was used. A single
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concentration of the compound (100 uM for novel hits) was pulsed over the immobilized BRPF1b
protein at increasing durations. This method provides direct data on association and dissociation rates,

from which the equilibrium binding constant (KD) is calculated [1].

 Differential Scanning Fluorimetry (DSF): This method detects ligand binding by measuring shifts in
the protein's thermal denaturation temperature (Tm). The binding of a stabilizing ligand increases the
protein's thermal stability, resulting in a positive ATm. In the validation workflow, the primary hits
from GCI were tested at 100 pM, and a thermal shift exceeding +4 °C was considered a strong

indicator of binding [1].

e Ligand-Observed NMR: This technique verified binding and inferred binding topology for prioritized
hits. A consensus approach was used, employing multiple acquisition methods including 1D proton
NMR, Saturation Transfer Difference (STD), waterLOGSY, and Carr-Purcell-Meiboom-Gill (CPMG).
Binding was confirmed by comparing the NMR spectra of the compound in the presence and absence

of the BRPF1b protein [1].

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow integrating these orthogonal methods, from initial

virtual screening to final hit confirmation.
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Al-Driven Virtual Screening
(MolPAL)

51 Virtual Hits

Primary Confirmation
(Grating-Coupled Interferometry)

66 Primary Binders)

Orthogonal Confirmation
(Differential Scanning Fluorimetry)

13 Compounds with
Significant ATm

Binding Topology
(Ligand-Observed NMR)

ADMET Profiling

Prioritized Hit List
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Key Takeaways for Researchers

Based on the gathered data, here are the core strengths of the orthogonal validation approach for epigenetic
targets like BRPF1b.

e A Multi-Technique Approach is Crucial: Relying on a single assay can be misleading. This
workflow demonstrates that combining methods with different physical principles (like GCI for kinetics
and DSF for thermal stability) provides a much more robust validation of true binding and helps rule
out false positives from compound interference [1].

e Bridge In Silico and In Vitro Findings: The workflow successfully connects Al-based predictions
with experimental biophysical data. The binding poses predicted by MolPAL were later verified using
ligand-observed NMR, creating a closed loop from virtual screening to experimental confirmation [1].

e Context of GSK6853: In these studies, GSK6853 is not the molecule being discovered but is used
as a reference standard—a high-quality chemical probe with well-established potency and
selectivity. Its data serves as a benchmark (a "gold standard") against which new hits are compared
to assess their quality [1] [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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